Aripiprazole
描述
Dopamine D2 Receptor Partial Agonism and Functional Selectivity
Aripiprazole’s partial agonism at dopamine D2 receptors (Ki = 0.34 nM) underpins its ability to stabilize dopaminergic neurotransmission in a context-dependent manner. In hyperdopaminergic states (e.g., psychosis), it acts as a functional antagonist, reducing excessive dopamine signaling by competing with endogenous dopamine for D2 receptor binding. Conversely, in hypodopaminergic conditions, it exerts agonist activity, augmenting tonic dopamine transmission. This dual functionality arises from its intermediate intrinsic activity (40–60% of dopamine’s efficacy), positioning it between full agonists (e.g., quinpirole) and antagonists (e.g., haloperidol).
Functional selectivity further distinguishes this compound from other antipsychotics. While traditional partial agonists uniformly modulate all downstream signaling pathways, this compound exhibits biased agonism:
- Potent inhibition of cAMP production (EC50 = 1.2 nM)
- Weak activation of β-arrestin recruitment (Emax = 25% of dopamine)
- Differential modulation of MAPK phosphorylation (pEC50 = 6.8) vs. arachidonic acid release (pEC50 = 7.5)
This pathway-specific signaling enables therapeutic efficacy at 90–95% D2 occupancy—far exceeding the 65–80% threshold for typical antipsychotics—without inducing extrapyramidal symptoms (EPS). The kinetic context of signaling further modulates its effects: slow dissociation kinetics (t1/2 = 75 hrs) lead to time-dependent increases in potency at Gαi/o pathways, while fast-dissociating ligands like dopamine show reduced efficacy over time.
Serotonin 5-HT1A/5-HT2A Receptor Modulation Pathways
This compound’s serotonergic profile combines 5-HT1A partial agonism (Ki = 4.2 nM, Emax = 68%) and 5-HT2A antagonism (Ki = 3.4 nM). These interactions contribute to:
- Reduced anxiety and depression : 5-HT1A activation enhances prefrontal dopamine release, ameliorating negative symptoms.
- Cognitive improvement : 5-HT2A blockade disinhibits cortical glutamate transmission, reversing NMDA receptor hypofunction.
- Metabolic advantages : Unlike olanzapine, 5-HT2C antagonism is minimal (Ki = 15 nM), mitigating weight gain risk.
PET studies demonstrate dose-dependent 5-HT2A occupancy (54–60%) and minimal 5-HT1A engagement (16%) at therapeutic doses, suggesting its serotonergic effects are secondary to dopaminergic stabilization.
Differential Binding Affinity Profiles Across Dopamine Receptor Subtypes
This compound’s receptor selectivity is quantified by its binding affinities (Table 1):
| Receptor Subtype | Ki (nM) | Functional Activity |
|---|---|---|
| D2 | 0.34 | Partial agonist |
| D3 | 0.8 | Partial agonist |
| D4 | 44 | Weak antagonist |
| 5-HT1A | 4.2 | Partial agonist |
| 5-HT2A | 3.4 | Antagonist |
| α1-Adrenergic | 57 | Antagonist |
| H1 | 61 | Antagonist |
The high D2/D3 selectivity (10-fold over D4) ensures preferential mesolimbic targeting, while minimal muscarinic affinity (IC50 > 1,000 nM) explains its low anticholinergic side effects.
Allosteric Modulation of G Protein-Coupled Receptor Signaling
Emerging evidence suggests this compound modulates D2 receptors via allosteric mechanisms:
- Negative cooperativity with dopamine : GTP-shift assays reveal this compound’s binding is less sensitive to GTPγS than full agonists, indicating stabilization of low-affinity receptor states.
- Dimer-dependent signaling : At D2-D2 homodimers, this compound preferentially inhibits β-arrestin recruitment over Gαi activation, a property absent in monomeric receptors.
- Kinetic-driven bias : Slow dissociation (koff = 0.009 min⁻¹) enables sustained inhibition of cAMP while allowing transient MAPK activation, creating temporal bias.
These allosteric effects are concentration-dependent. At 30 nM (therapeutic brain levels), this compound acts as a Gαi-biased agonist, but at 100 nM, it antagonizes both Gαi and β-arrestin pathways.
属性
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046083 | |
| Record name | Aripiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aripiprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
139.0-139.5 °C | |
| Record name | ARIPIPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001% | |
| Record name | SID49666418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aripiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Colorless, flake crystals from ethanol | |
CAS No. |
129722-12-9, 851220-85-4 | |
| Record name | Aripiprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129722-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aripiprazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aripiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aripiprazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aripiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VFR53I78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARIPIPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aripiprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137-140 | |
| Record name | Aripiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
准备方法
合成路线及反应条件: 阿里哌唑的合成涉及几个关键步骤。一种常见的方法包括在氯化锌催化下,四氢呋喃与对甲苯磺酰氯反应生成 4-氯丁基对甲苯磺酸酯。然后,该中间体在溶剂和碱的存在下与 7-羟基喹啉酮反应生成 4-氯丁氧基喹啉酮。 最后,4-氯丁氧基喹啉酮在特定溶剂和碱的存在下与哌嗪盐酸盐反应生成阿里哌唑 .
工业生产方法: 阿里哌唑的工业生产通常涉及使用超临界反溶剂工艺来提高其溶解度和生物利用度。 该方法包括制备阿里哌唑-聚(甲基乙烯基醚-共-马来酸酐)纳米复合材料,这显著提高了其水溶性和治疗效果 .
化学反应分析
反应类型: 阿里哌唑会经历各种化学反应,包括氧化、还原和取代反应。这些反应对其代谢过程和治疗效果至关重要。
常用试剂和条件: 涉及阿里哌唑的反应中常用的试剂包括超临界二氧化碳,它被用于提高其溶解度,并促进微米/纳米级药物的形成 . 其他试剂包括用于阿里哌唑合成和修饰的各种酸和碱。
形成的主要产物: 阿里哌唑反应形成的主要产物包括其活性代谢物,它们有助于其治疗效果。这些代谢物是通过羟基化和脱氢等过程形成的。
科学研究应用
阿里哌唑在科学研究中有着广泛的应用。 在化学领域,它被用于研究药物溶解度和结晶过程 . 在生物学领域,它被用于研究抗精神病药物对细胞和分子途径的影响 . 在医学领域,阿里哌唑被广泛研究用于治疗各种精神疾病的疗效和安全性 . 此外,它在制药行业中被用于开发新的药物制剂和递送系统 .
作用机制
阿里哌唑通过对各种受体产生激动作用、部分激动作用和拮抗作用来发挥其作用。 其主要机制涉及到对多巴胺 D2 受体和血清素 5-HT1A 受体的部分激动作用,以及对血清素 5-HT2A 受体的拮抗作用 . 这种独特的机制有助于平衡脑中的多巴胺和血清素水平,从而缓解精神疾病的症状 .
相似化合物的比较
Comparison with Similar Compounds
Mechanism of Action: Partial Agonism vs. Functional Selectivity
Aripiprazole’s therapeutic profile is often attributed to D₂ partial agonism, but evidence suggests functional selectivity (biased signaling at D₂ receptors) better explains its clinical advantages over other partial agonists like bifeprunox, which failed in trials . Unlike bifeprunox, this compound uniquely modulates downstream pathways (e.g., increasing Akt-GSK3β phosphorylation in prefrontal cortex and striatum), enhancing efficacy while minimizing extrapyramidal symptoms (EPS) .
Clinical Efficacy in Bipolar Depression
- vs. Quetiapine: Monotherapy: this compound and quetiapine showed comparable effective rates (93/144 vs. 73/144, P = 0.25) but lower remission rates for this compound (56/171 vs. 90/171, P = 0.0002) . Combination Therapy: With lithium or valproate, this compound achieved higher remission rates (e.g., 110/232 vs. 69/232, P < 0.0001 with lithium) . Tolerability: Drop-out rates were similar (Z = 1.80, P = 0.07), indicating comparable side-effect profiles .
Efficacy in Schizophrenia
- vs. Risperidone : this compound demonstrated higher total effectiveness (PANSS score improvement) and superior cognitive outcomes (WAIS-RC and CMS scores, P < 0.05) .
- vs. Haloperidol : Unlike the D₂ antagonist haloperidol, this compound’s partial agonism reduces EPS risk while maintaining efficacy against positive symptoms .
Metabolic and Side Effect Profiles
- Metabolic Impact : this compound has a lower risk of weight gain, hyperprolactinemia, and QTc prolongation compared to olanzapine and risperidone. However, adjunctive this compound (>15 mg for <8 weeks) improved metabolic parameters in patients on olanzapine .
- Side Effects : Higher insomnia risk vs. typical antipsychotics but lower EPS risk vs. haloperidol .
Structural Analogs and Receptor Affinity
Modifications to this compound’s structure (e.g., replacing the N-2,3-dichlorophenyl piperazine ring) yielded analogs with higher D₂ selectivity but reduced clinical utility . For example, compounds 6 and 7 showed >50-fold D₂/D₃ selectivity but retained partial agonism without superior efficacy .
Pharmacokinetic Comparisons
- Plasma Concentrations : The therapeutic range for this compound is 100–350 ng/mL. A 10 mg oral dose achieves a steady-state minimum concentration (Cmin,ss) of 94 ng/mL, comparable to long-acting injectables (LAIs) .
- LAI Formulations : Two-month LAIs maintain plasma concentrations ≥95 ng/mL, matching oral efficacy .
Data Tables
Table 1: Efficacy in Bipolar Depression (this compound vs. Quetiapine)
Table 2: Side Effect Profile
| Side Effect | This compound | Risperidone | Haloperidol | |
|---|---|---|---|---|
| EPS Risk | Low | Moderate | High | |
| Weight Gain | Low | High | Low | |
| Insomnia | Moderate | Low | Low |
生物活性
Aripiprazole is a novel atypical antipsychotic medication that exhibits a unique pharmacological profile, characterized by its partial agonist activity at dopamine D2 receptors and its interaction with various serotonin receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic implications.
This compound's pharmacodynamics are complex and involve multiple neurotransmitter systems. It is primarily known for its partial agonist activity at D2 dopamine receptors, which allows it to stabilize dopamine transmission in the brain. This dual action—acting as both an agonist and antagonist—helps mitigate the symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics.
Key Receptor Interactions:
- Dopamine Receptors: this compound acts as a presynaptic D2 agonist, reducing dopamine release, while also functioning as a postsynaptic D2 antagonist at higher doses . This functional selectivity contributes to its efficacy in treating schizophrenia.
- Serotonin Receptors: It exhibits partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, which may enhance its therapeutic effects and influence mood stabilization .
- Other Receptors: this compound interacts with adrenergic and histaminergic receptors, though these actions are less pronounced compared to its effects on dopamine and serotonin systems .
Clinical Efficacy
This compound has been extensively studied in clinical trials for various psychiatric disorders. A landmark study showed that patients treated with this compound experienced significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
Clinical Trial Overview:
| Study | Population | Duration | Dosage | Outcome |
|---|---|---|---|---|
| Kane et al. (2002) | Schizophrenia | 4 weeks | 15 mg/day, 30 mg/day | Significant reduction in PANSS scores vs. placebo |
| Bristol-Myers Squibb (2004) | Schizophrenia | 52 weeks | 15–30 mg/day | Longer time to relapse vs. placebo |
| This compound Lauroxil Study (2015) | Acute Schizophrenia | 12 weeks | 441 mg, 882 mg (IM monthly) | Robust efficacy with improved CGI-I scores |
Case Studies
Recent case studies further illustrate the diverse applications of this compound beyond schizophrenia. For instance, research indicates that this compound may possess cytotoxic effects against cancer stem cells while sparing normal stem cells, suggesting potential applications in oncology . Additionally, studies have shown that this compound can induce mitochondrial hyperpolarization and increase reactive oxygen species (ROS), which may enhance resilience to oxidative stress—an important consideration in schizophrenia treatment where oxidative stress is prevalent .
Safety Profile
The safety profile of this compound is generally favorable compared to other antipsychotics. Common side effects include nausea, vomiting, and insomnia; however, it is associated with a lower incidence of metabolic syndrome and extrapyramidal symptoms . Long-term studies have indicated that this compound maintains a stable efficacy-safety balance over extended periods.
常见问题
Q. What are the pharmacodynamic mechanisms of aripiprazole, and how do they influence experimental design in schizophrenia trials?
this compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. This unique profile necessitates careful selection of outcome measures, such as Positive and Negative Syndrome Scale (PANSS) scores, to capture symptom-specific efficacy. Researchers must also account for its lower propensity for extrapyramidal symptoms (EPS) compared to typical antipsychotics when designing adverse event monitoring protocols .
Q. How do pharmacokinetic properties of this compound (e.g., CYP2D6 metabolism) impact dosing strategies in diverse populations?
this compound is metabolized primarily via CYP2D6 and CYP3A3. Poor metabolizers of CYP2D6 require dose adjustments to avoid toxicity, while concomitant use of CYP3A4 inducers (e.g., carbamazepine) necessitates dose increases. Population pharmacokinetic modeling and therapeutic drug monitoring (TDM) are recommended in studies involving pediatric, geriatric, or hepatic-impaired cohorts to optimize dosing .
Q. What are the validated scales for assessing functional outcomes in this compound adjunctive therapy for major depressive disorder (MDD)?
The Sheehan Disability Scale (SDS) is widely used to evaluate functional improvements in MDD trials. Post hoc analyses of pooled data from randomized controlled trials (RCTs) demonstrate significant SDS score reductions with adjunctive this compound, emphasizing the need to pre-specify functional endpoints in trial protocols .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data between open-label studies (OLS) and RCTs in this compound research?
Meta-analyses comparing OLS and RCTs reveal that OLS tend to overestimate effect sizes due to unblinded designs and placebo effects. To address this, researchers should employ sensitivity analyses, exclude trials with high attrition rates (>30%), and prioritize RCTs with active comparators. For example, a 2013 meta-analysis found that OLS overpredicted MDD remission rates by 15% compared to RCTs .
Q. What methodological strategies mitigate heterogeneity in meta-analyses comparing this compound with other atypical antipsychotics?
- Use random-effects models to account for between-study variance.
- Stratify analyses by diagnosis (e.g., schizophrenia vs. bipolar disorder) and dosing regimens.
- Apply the GRADE framework to evaluate evidence quality, as many trials exhibit high risk of bias (e.g., industry sponsorship, incomplete outcome data). A Cochrane review highlighted "very low quality" evidence for this compound’s superiority in quality of life over quetiapine due to inconsistent reporting .
Q. How can polymorphism-related formulation challenges be addressed in this compound preclinical studies?
this compound’s bioavailability is influenced by crystalline polymorphism. X-ray diffraction (XRD) studies are critical to identify stable polymorphic forms (e.g., Form III). Experimental designs should include solubility assays under physiological pH conditions and dissolution testing aligned with FDA guidance. Patent disputes highlight the importance of rigorous polymorph characterization to avoid intellectual property conflicts .
Q. What ethical and operational considerations are critical when designing RCTs for this compound in pediatric populations?
- Participant selection : Use stratified randomization by age and metabolic genotype (CYP2D6 status).
- Monitoring : Implement Data Safety Monitoring Boards (DSMBs) to review EPS and metabolic adverse events.
- Informed consent : Develop age-appropriate assent forms and ensure caregiver education on off-label use risks, as highlighted in FDA prescribing guidelines .
Q. How do post hoc analyses influence the interpretation of this compound’s long-term efficacy and safety?
Post hoc analyses, while hypothesis-generating, risk Type I errors due to multiple comparisons. Researchers should predefine endpoints in statistical analysis plans (SAPs) and use Bonferroni corrections. For example, a pooled analysis of three RCTs found adjunctive this compound improved SDS scores, but these findings require validation in prospectively designed trials .
Methodological Recommendations
- For preclinical studies : Include XRD and differential scanning calorimetry (DSC) to characterize polymorphic stability .
- For clinical trials : Use adaptive designs to adjust sample sizes based on interim analyses of primary endpoints .
- For meta-analyses : Adhere to PRISMA guidelines and register protocols in PROSPERO to reduce reporting bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
